molecular formula C11H12N2OS B5225570 2-imino-5-(2-methylbenzyl)-1,3-thiazolidin-4-one

2-imino-5-(2-methylbenzyl)-1,3-thiazolidin-4-one

Cat. No.: B5225570
M. Wt: 220.29 g/mol
InChI Key: MVYNQLNXBSDENN-UHFFFAOYSA-N
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Description

2-imino-5-(2-methylbenzyl)-1,3-thiazolidin-4-one is a heterocyclic compound that contains a thiazolidine ring with an imino group and a 2-methylbenzyl substituent. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-imino-5-(2-methylbenzyl)-1,3-thiazolidin-4-one typically involves the reaction of 2-methylbenzylamine with carbon disulfide and chloroacetic acid, followed by cyclization. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the thiazolidine ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-imino-5-(2-methylbenzyl)-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the imino group to an amine.

    Substitution: The thiazolidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiazolidines.

Scientific Research Applications

2-imino-5-(2-methylbenzyl)-1,3-thiazolidin-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-imino-5-(2-methylbenzyl)-1,3-thiazolidin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to the disruption of metabolic pathways. Additionally, it may interact with cellular receptors to modulate signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-aminothiazole: A related compound with a similar thiazole ring structure.

    2-imino-4-thiazolidinone: Another compound with an imino group and thiazolidinone ring.

    2-methylbenzylamine: A precursor used in the synthesis of 2-imino-5-(2-methylbenzyl)-1,3-thiazolidin-4-one.

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of both an imino group and a 2-methylbenzyl group. This unique structure contributes to its distinct chemical reactivity and potential biological activities.

Properties

IUPAC Name

2-amino-5-[(2-methylphenyl)methyl]-1,3-thiazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2OS/c1-7-4-2-3-5-8(7)6-9-10(14)13-11(12)15-9/h2-5,9H,6H2,1H3,(H2,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVYNQLNXBSDENN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CC2C(=O)N=C(S2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

21.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47203689
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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